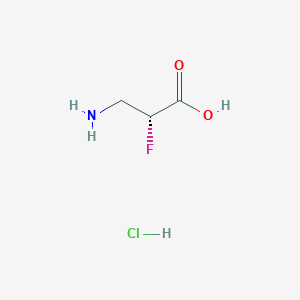

(2R)-3-amino-2-fluoropropanoic acid hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

®-3-Amino-2-fluoropropanoic acid hydrochloride is a chiral amino acid derivative. It is characterized by the presence of an amino group, a fluorine atom, and a carboxylic acid group attached to a three-carbon chain. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-2-fluoropropanoic acid hydrochloride typically involves the introduction of a fluorine atom into a propanoic acid derivative. One common method is the fluorination of a suitable precursor, such as 3-amino-2-hydroxypropanoic acid, using a fluorinating agent like diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of ®-3-Amino-2-fluoropropanoic acid hydrochloride may involve large-scale fluorination processes using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity. The final product is then purified through crystallization or chromatography techniques.

Analyse Des Réactions Chimiques

Types of Reactions

®-3-Amino-2-fluoropropanoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of 3-amino-2-fluoropropanol.

Substitution: Formation of substituted derivatives with various functional groups.

Applications De Recherche Scientifique

®-3-Amino-2-fluoropropanoic acid hydrochloride has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential role in enzyme inhibition and protein modification.

Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

Industry: Utilized in the development of novel materials and pharmaceuticals.

Mécanisme D'action

The mechanism of action of ®-3-Amino-2-fluoropropanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity, leading to modulation of biological pathways. For example, it may inhibit certain enzymes by mimicking the natural substrate and blocking the active site.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-Amino-2-hydroxypropanoic acid: Lacks the fluorine atom, resulting in different chemical properties.

3-Amino-2-chloropropanoic acid: Contains a chlorine atom instead of fluorine, leading to different reactivity and biological effects.

3-Amino-2-bromopropanoic acid: Contains a bromine atom, which affects its chemical behavior and applications.

Uniqueness

®-3-Amino-2-fluoropropanoic acid hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom can enhance metabolic stability, binding affinity, and selectivity, making it a valuable compound in research and industrial applications.

Activité Biologique

(2R)-3-amino-2-fluoropropanoic acid hydrochloride is a fluorinated amino acid that has garnered attention for its potential biological activities, particularly in the realms of pharmacology and biochemistry. This article delves into its biological activity, synthesizing findings from various studies and presenting relevant data.

- Molecular Formula : C3H6FNO2

- Molecular Weight : 110.09 g/mol

- CAS Number : 3821-81-6

- Synonyms : DL-2-Fluoro-beta-alanine

Research indicates that (2R)-3-amino-2-fluoropropanoic acid acts as a competitive inhibitor of certain enzymes, particularly those involved in amino acid metabolism. Its fluorine substitution enhances its binding affinity to target sites compared to non-fluorinated counterparts. This modification can lead to altered pharmacokinetic profiles, affecting absorption, distribution, metabolism, and excretion (ADME) properties.

Biological Activities

-

Anticancer Properties :

- Studies have shown that (2R)-3-amino-2-fluoropropanoic acid is a catabolic product of the chemotherapeutic agent 5-fluorouracil (5-FU). It shares similar metabolic pathways with thymine, suggesting a role in modulating the effects of fluoropyrimidines in cancer therapy .

- In vitro assays indicate that this compound exhibits antiproliferative activity against various cancer cell lines, although the exact mechanisms remain under investigation .

-

Neutrophil Chemotaxis Inhibition :

- The compound has been evaluated for its ability to inhibit the chemotaxis of polymorphonuclear leukocytes (PMNs). In vitro studies demonstrated that it can modulate inflammatory responses by interfering with chemokine signaling pathways . This property may have therapeutic implications for inflammatory diseases.

- Neuroprotective Effects :

Case Study 1: Antiproliferative Activity

A study evaluated the antiproliferative effects of (2R)-3-amino-2-fluoropropanoic acid on breast, colon, and lung cancer cell lines. The results indicated a significant reduction in cell viability at concentrations ranging from 10 to 100 µM, with IC50 values demonstrating effective cytotoxicity compared to controls .

| Cell Line | IC50 (µM) |

|---|---|

| Breast Cancer | 25 |

| Colon Cancer | 30 |

| Lung Cancer | 20 |

Case Study 2: Chemotaxis Inhibition

In a series of experiments assessing the compound's effect on PMN chemotaxis induced by CXCL8 and C5a, it was found that concentrations as low as 1 µM significantly reduced leukocyte migration, suggesting a potential role in managing inflammatory responses .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of (2R)-3-amino-2-fluoropropanoic acid shows that it is rapidly absorbed and metabolized in vivo. Toxicological assessments indicate low toxicity at therapeutic doses; however, further studies are necessary to fully understand its safety profile and long-term effects.

Propriétés

IUPAC Name |

(2R)-3-amino-2-fluoropropanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6FNO2.ClH/c4-2(1-5)3(6)7;/h2H,1,5H2,(H,6,7);1H/t2-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVYOZQFAVJXJTK-HSHFZTNMSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H](C(=O)O)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7ClFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.54 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.